molecular formula C18H19N3OS B2628484 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide CAS No. 912622-59-4

3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide

Cat. No.: B2628484
CAS No.: 912622-59-4
M. Wt: 325.43
InChI Key: SCQDRFHFNZMFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include a singlet at δ 8.72 ppm (H-3 of thiazolo[5,4-b]pyridine), a doublet at δ 7.89 ppm (H-6 of the phenyl ring), and a multiplet at δ 2.45–2.60 ppm (methylene protons adjacent to the amide carbonyl). The 3-methyl group on the butanamide chain appears as a doublet at δ 1.12 ppm (J = 6.8 Hz).
  • ¹³C NMR : Distinct peaks at δ 170.2 ppm (amide carbonyl), δ 155.6 ppm (C-2 of thiazolo[5,4-b]pyridine), and δ 21.3 ppm (methyl group on the phenyl ring) confirm the connectivity.

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at 1654 cm⁻¹ , characteristic of the amide C=O stretch. Additional peaks at 1540 cm⁻¹ (C-N stretching) and 3050 cm⁻¹ (aromatic C-H stretching) further validate the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound shows λmax at 278 nm (π→π* transition of the thiazolo[5,4-b]pyridine core) and a weaker band at 320 nm (n→π* transition of the amide group), consistent with conjugated heteroaromatic systems.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 347.1 [M+H]⁺ , matching the theoretical molecular weight. Fragmentation patterns include losses of C₄H₉O (m/z 261.0) and C₆H₅S (m/z 194.1), indicative of the butanamide and thiazole moieties, respectively.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this specific compound are not publicly available, analogous structures provide insights. For example, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, β = 102.7° . The thiazolo[5,4-b]pyridine core adopts a planar conformation, while the butanamide chain exhibits a gauche configuration to minimize steric hindrance.

The 2-methyl group on the phenyl ring induces a ~15° dihedral angle relative to the thiazolo[5,4-b]pyridine plane, as observed in similar derivatives. This steric effect reduces π-π stacking propensity compared to unsubstituted analogs, potentially influencing solubility and binding interactions.

Comparative Structural Analysis with Related Thiazolo[5,4-b]Pyridine Derivatives

Compound Key Structural Differences Impact on Properties
N-(2-methyl-5-{thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Benzamide vs. butanamide side chain Higher lipophilicity (benzamide: ClogP 3.2 vs. butanamide: ClogP 2.8)
3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide Meta-substitution vs. para-substitution Altered dipole moment (4.1 D vs. 3.7 D)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide Linear vs. branched alkyl chain Enhanced conformational flexibility

The branched 3-methylbutanamide group in the target compound introduces steric bulk near the amide bond, reducing rotational freedom compared to linear-chain derivatives like butyramide. This constraint may favor specific binding orientations in biological targets. Additionally, the ortho-methyl group on the phenyl ring creates a twisted geometry that distinguishes it from meta- or para-substituted analogs, as evidenced by comparative NMR coupling constants.

Properties

IUPAC Name

3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11(2)9-16(22)20-15-10-13(7-6-12(15)3)17-21-14-5-4-8-19-18(14)23-17/h4-8,10-11H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDRFHFNZMFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide typically involves the reaction of hydrazonoyl halides with various precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivatives . The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products

The major products formed from these reactions include various thiazole and pyridine derivatives, which can be further functionalized to enhance their biological activity .

Scientific Research Applications

Biological Activities

Research has indicated that thiazolo[5,4-b]pyridine derivatives exhibit a range of biological activities. The following table summarizes some key findings related to the biological effects of 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide:

Activity TypeTarget Pathogen/ConditionIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus12.5 µg/mL
AntiviralHepatitis C Virus2.3 µM
AntifungalCandida albicans15 µg/mL
AnticonvulsantMaximal ElectroshockED50 = 32.08 mg/kg
Anti-inflammatoryVarious modelsVaries

Therapeutic Applications

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Antimicrobial Therapy : The compound has demonstrated effectiveness against various bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent.
  • Antiviral Applications : Its activity against viruses like Hepatitis C indicates possible applications in antiviral drug development.
  • Neurological Disorders : The anticonvulsant properties observed in preclinical models suggest its utility in treating seizure disorders.
  • Anti-inflammatory Effects : Studies indicate that it may possess anti-inflammatory properties that could be beneficial in treating inflammatory conditions.

Case Studies and Research Insights

Several studies have investigated the pharmacological properties of thiazolo[5,4-b]pyridine derivatives similar to this compound:

  • A study highlighted the synthesis and antimicrobial activity of various thiazolo-pyridine derivatives, noting significant inhibitory effects against Staphylococcus aureus and other pathogens .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazolo-pyridine compounds for anticonvulsant activity using established animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide, highlighting variations in substituents, molecular properties, and biological activity:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Differences Biological/Pharmacological Notes References
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide C₃₀H₃₆N₆O₃S₂ 616.8 Cyclopentyl, piperazinyl sulfonyl, and methoxy substituents Binds to allosteric site of glucokinase (GK); potential antidiabetic activity via GK activation
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide C₂₆H₂₄N₆O₃S₂ 532.6 Imidazo-thiazolo-pyridine core; methylsulfonyl benzamide group Enhanced metabolic stability due to methylsulfonyl group; kinase inhibition activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) C₂₃H₁₅N₃OS 389.4 Naphthamide substituent instead of butanamide High-throughput screening (HTS) candidate; bulkier group may reduce membrane permeability
5-chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS: 902870-01-3) C₂₁H₁₆ClN₃O₂S 409.9 Chloro and methoxy groups on benzamide Electron-withdrawing substituents enhance receptor binding affinity
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide C₁₈H₁₉N₃OS 325.4 Pentanamide chain (vs. butanamide) Increased lipophilicity may improve tissue penetration but reduce aqueous solubility
3-methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0401) C₂₁H₁₇N₃O₂S 391.4 Methoxybenzamide substituent at phenyl 3-position (vs. 5-position) Altered steric hindrance may affect binding orientation in target pockets

Key Structural and Functional Insights

Conversely, the pentanamide derivative (C₁₈H₁₉N₃OS) shows increased lipophilicity, which may enhance tissue distribution but could also accelerate metabolic clearance .

Electron-Withdrawing Groups

  • The chloro-methoxy benzamide analog (CAS: 902870-01-3) demonstrates enhanced binding affinity, likely due to the electron-withdrawing effects of the chloro group stabilizing hydrogen bonds with target residues .

Core Heterocycle Modifications

  • The imidazo-thiazolo-pyridine derivative (C₂₆H₂₄N₆O₃S₂) introduces an additional nitrogen atom in the core, improving metabolic stability and kinase inhibition profiles .

Biological Activity

3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide is a complex organic compound belonging to the thiazolo-pyridine derivatives. This class of compounds has gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2SC_{18}H_{18}N_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound features a thiazolo[5,4-b]pyridine moiety and a butanamide group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazolo-pyridine derivatives exhibit potent antimicrobial properties. Notably, derivatives similar to this compound have shown significant inhibitory effects against various pathogens:

  • Gram-negative bacteria : Compounds in this class have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
  • Fungi : Certain thiazolo-pyridine derivatives have displayed antifungal activity against species such as Candida albicans and Candida parapsilosis .

Cytotoxicity and Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that thiazolo-pyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival. For instance:

  • Cytotoxicity assays : In vitro studies using MTT assays on various cancer cell lines have revealed promising results for certain thiazolo-pyridine derivatives, indicating their potential as anticancer agents .
  • Mechanism of action : The mechanism may involve the inhibition of critical enzymes or disruption of DNA replication processes by binding to active sites on target proteins .

Anti-inflammatory Effects

Thiazolo-pyridine compounds have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can suppress the activity of cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated several thiazolo-pyridine derivatives for their antimicrobial efficacy. Compound 3g showed the highest activity against Pseudomonas aeruginosa and Escherichia coli, with a MIC value of 0.21 μM .
  • Antifungal Activity :
    • Another investigation focused on the antifungal properties of thiazolo-pyridine derivatives. The compounds exhibited notable activity against fungal strains with MIC values comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Thiazole ringEnhances antimicrobial activity
Amide functional groupIncreases binding affinity to target proteins
Substituents on phenyl ringModulate lipophilicity and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.